molecular formula C16H19NO2S B7575537 N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline

N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline

Cat. No.: B7575537
M. Wt: 289.4 g/mol
InChI Key: YFDIGLAAJUMTBK-UHFFFAOYSA-N
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Description

N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an aniline moiety, which is further substituted with a 3,4-dimethylphenyl group

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-12-7-8-14(9-13(12)2)11-17-15-5-4-6-16(10-15)20(3,18)19/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDIGLAAJUMTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2=CC(=CC=C2)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline typically involves the reaction of 3,4-dimethylbenzyl chloride with 3-methylsulfonylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically isolated through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The aromatic ring can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,3-dimethylphenyl)methyl]-3-methylsulfonylaniline
  • N-[(3,5-dimethylphenyl)methyl]-3-methylsulfonylaniline
  • N-[(2,4-dimethylphenyl)methyl]-3-methylsulfonylaniline

Uniqueness

N-[(3,4-dimethylphenyl)methyl]-3-methylsulfonylaniline is unique due to the specific positioning of the dimethyl groups on the aromatic ring, which can influence its chemical reactivity and binding properties. This structural variation can lead to differences in biological activity and industrial applications compared to its analogs.

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